Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate
Overview
Description
Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol . . This compound is used in various scientific research applications and has unique chemical properties that make it valuable in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate involves the reaction of butanoic acid with ethyl 3-ethoxy-3-oxopropylamine under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or a receptor agonist/antagonist, depending on the context of its use . The exact pathways involved can vary, but typically include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate include:
- Ethyl 3-[(3-ethoxy-3-oxopropyl)(methyl)amino]propanoate
- Ethyl 2-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate
- Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]pentanoate
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain applications where other compounds may not be as effective .
Properties
IUPAC Name |
ethyl 4-[(3-ethoxy-3-oxopropyl)-methylamino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-4-16-11(14)7-6-9-13(3)10-8-12(15)17-5-2/h4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBBJBGQWHTTSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN(C)CCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218046 | |
Record name | Ethyl 4-[(3-ethoxy-3-oxopropyl)methylamino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601218046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109386-70-1 | |
Record name | Ethyl 4-[(3-ethoxy-3-oxopropyl)methylamino]butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109386-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[(3-ethoxy-3-oxopropyl)methylamino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601218046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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